molecular formula C18H20N6O2S B4965727 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B4965727
M. Wt: 384.5 g/mol
InChI Key: WRURUYDLWBHIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-(4-methylbenzenesulfonyl)piperazine. This intermediate is then reacted with 6-chloropyridazine and 1H-pyrazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-15-3-5-16(6-4-15)27(25,26)23-13-11-22(12-14-23)17-7-8-18(21-20-17)24-10-2-9-19-24/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRURUYDLWBHIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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